molecular formula C10H8Cl2N2S B2532103 5-(3,4-Dichloro-benzyl)-thiazol-2-ylamine CAS No. 420102-86-9

5-(3,4-Dichloro-benzyl)-thiazol-2-ylamine

Cat. No. B2532103
CAS RN: 420102-86-9
M. Wt: 259.15
InChI Key: ZGYKWDAYSHDBDW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a Hantzsch thiazole synthesis or a similar method, followed by the attachment of the 3,4-dichlorobenzyl group .


Molecular Structure Analysis

The molecular structure of this compound would consist of a thiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. Attached to this ring at the 5-position would be a benzyl group, which is a phenyl ring attached to a methylene (-CH2-) group. The benzyl group would be substituted at the 3 and 4 positions with chlorine atoms .


Chemical Reactions Analysis

As a thiazole derivative, this compound might be expected to undergo reactions typical of other thiazoles. These could include electrophilic aromatic substitution reactions at the 2-position of the thiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Thiazoles are generally stable compounds, but the presence of the dichlorobenzyl group could make this compound more reactive .

Scientific Research Applications

Synthesis and Biological Activities

The chemical compound 5-(3,4-Dichloro-benzyl)-thiazol-2-ylamine and its derivatives have been synthesized and investigated for various biological activities. For instance, research has shown that derivatives of this compound have potential anthelmintic and anti-inflammatory activities. A study demonstrated the synthesis of new compounds with the aforementioned activities, highlighting the versatility of thiazole derivatives in medicinal chemistry (Shetty, Khazi, & Ahn, 2010). Furthermore, these compounds have been explored for their antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi, indicating their potential as broad-spectrum antimicrobial agents (Badiger, Mulla, Khazi, & Khazi, 2013).

Anticonvulsant Activity

The search for novel anticonvulsant agents has led to the exploration of thiazole derivatives, including those related to 5-(3,4-Dichloro-benzyl)-thiazol-2-ylamine. A particular study focused on the synthesis of 2-aminobenzothiazole derivatives, aiming to address the significant toxicity found in existing anticonvulsant medications. This research suggests the potential of these derivatives as safer anticonvulsant drugs, showcasing the compound's relevance in the development of new therapeutic agents (Singh, Kumar, Singh, & Mishra, 2022).

Corrosion Inhibition

Another interesting application of thiazole derivatives, including those related to 5-(3,4-Dichloro-benzyl)-thiazol-2-ylamine, is in the field of corrosion inhibition. These compounds have been investigated for their efficacy in preventing the corrosion of metals, which is of significant interest in industries such as oil and gas. Research indicates that thiazole derivatives can serve as effective corrosion inhibitors, contributing to the longevity and safety of industrial materials (Yadav, Sharma, & Kumar, 2015).

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, and any potential biological activity. It could also involve studying its physical and chemical properties, and assessing its safety and potential hazards .

properties

IUPAC Name

5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2S/c11-8-2-1-6(4-9(8)12)3-7-5-14-10(13)15-7/h1-2,4-5H,3H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYKWDAYSHDBDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC2=CN=C(S2)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-Dichloro-benzyl)-thiazol-2-ylamine

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